molecular formula C7H8ClNO B2524068 (R)-1-(4-Chloropyridin-3-yl)ethanol CAS No. 949003-66-1

(R)-1-(4-Chloropyridin-3-yl)ethanol

Cat. No.: B2524068
CAS No.: 949003-66-1
M. Wt: 157.6
InChI Key: YEAHSGXGXCOVHG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Chloropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 4-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 4-chloropyridine-3-carbaldehyde using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral phosphine ligand complexed with a transition metal.

Industrial Production Methods

Industrial production of ®-1-(4-Chloropyridin-3-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: 4-Chloropyridine-3-carbaldehyde or 4-chloropyridine-3-carboxylic acid.

    Reduction: 4-Chloropyridine-3-ylmethane.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(4-Chloropyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop drugs targeting specific biological pathways or receptors.

Industry

In the chemical industry, ®-1-(4-Chloropyridin-3-yl)ethanol is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Chloropyridin-4-yl)ethanol
  • ®-1-(4-Fluoropyridin-3-yl)ethanol
  • ®-1-(4-Bromopyridin-3-yl)ethanol

Uniqueness

®-1-(4-Chloropyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine atom and the ethanol group on the pyridine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

(1R)-1-(4-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHSGXGXCOVHG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CN=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CN=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949003-66-1
Record name (1R)-1-(4-chloropyridin-3-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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